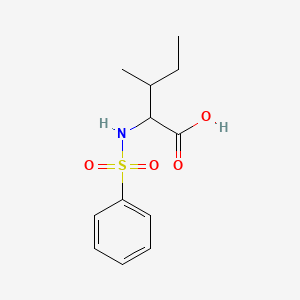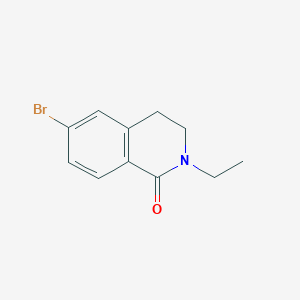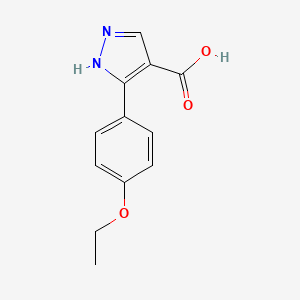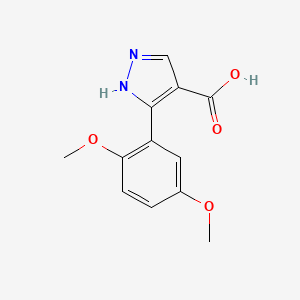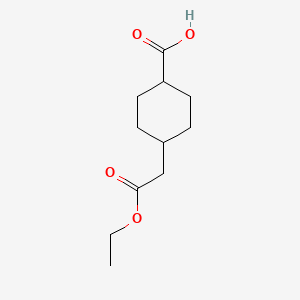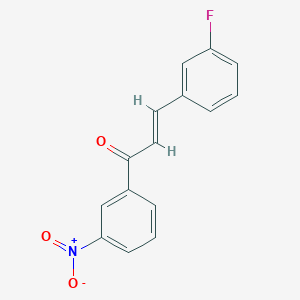
(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, also known as FNPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of chalcones, which are known for their diverse biological activities. FNPP has been found to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been found to exhibit antimicrobial activity against a range of bacterial and fungal strains. Moreover, (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been studied for its anticancer activity, where it has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Wirkmechanismus
The exact mechanism of action of (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not fully understood. However, it is believed that the anti-inflammatory activity of (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is mediated through the inhibition of the NF-κB signaling pathway. (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. Moreover, the antioxidant activity of (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is believed to be mediated through the scavenging of free radicals and the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as SOD and catalase. Moreover, (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been found to exhibit antimicrobial activity against a range of bacterial and fungal strains. Furthermore, (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of pharmacological properties that make it a versatile compound for studying various biological processes. However, one limitation of (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects on specific biological pathways. Moreover, the toxicity profile of (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not well established, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for the study of (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one. One potential direction is to investigate its effects on specific biological pathways, such as the NF-κB signaling pathway, to gain a better understanding of its mechanism of action. Moreover, future studies could investigate the toxicity profile of (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one to determine its potential for clinical applications. Additionally, further studies could investigate the anticancer activity of (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one in vivo, to determine its potential as a therapeutic agent for cancer treatment. Furthermore, future studies could investigate the potential of (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one as a lead compound for the development of novel drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(10-12)17(19)20/h1-10H/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAVOCPQHOLQOU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3162610.png)
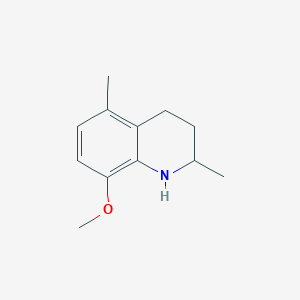
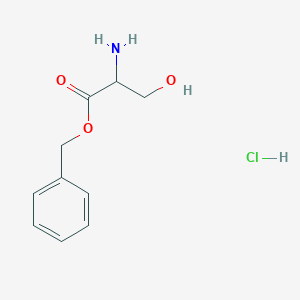


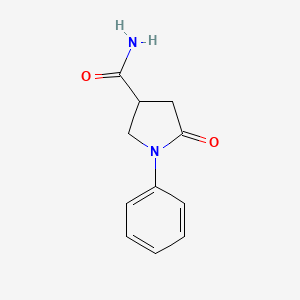

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B3162675.png)

